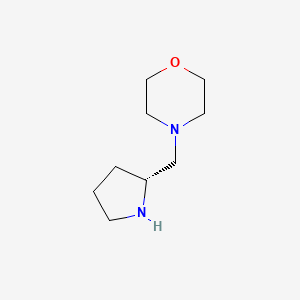

(R)-4-(Pyrrolidin-2-ylmethyl)morpholine

描述

Significance of Chiral Amines and Heterocycles in Organic Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are a cornerstone of modern drug development. rroij.com It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring system. These scaffolds are prevalent in a wide range of natural products, including alkaloids, vitamins, and antibiotics, and are integral to the design of synthetic pharmaceuticals. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, reactivity, and ability to interact with biological targets through mechanisms like hydrogen bonding. rroij.commdpi.com Nitrogen-containing heterocycles, in particular, are a major class of physiologically active compounds and are widely employed in medicinal chemistry.

The concept of chirality is also of paramount importance in drug design. Chiral molecules exist as non-superimposable mirror images called enantiomers. nih.gov Biological systems, such as proteins and enzymes, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. nih.gov One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. nih.gov Consequently, the ability to synthesize stereochemically pure compounds is a critical aspect of modern pharmaceutical development. cuni.cz Chiral amines are particularly valuable as they serve as fundamental building blocks for introducing specific stereocenters into larger, more complex molecules and are found in approximately 40% of commercially available drugs. cuni.czacs.org The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to establish the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

Structural Features of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine: A Dual Heterocyclic Framework

This compound is a molecule that integrates several structural motifs of high value in medicinal chemistry. Its architecture is defined by a dual heterocyclic framework, linking a pyrrolidine (B122466) ring and a morpholine (B109124) ring through a methylene (B1212753) (-CH2-) bridge.

The Pyrrolidine Scaffold : The pyrrolidine ring is a five-membered saturated nitrogen heterocycle. nih.gov This scaffold is of great interest due to the sp³-hybridization of its carbon atoms, which allows for a three-dimensional exploration of chemical space, a desirable trait for effective interaction with complex biological targets. nih.govresearchgate.net The non-planar nature of the ring, often described as "pseudorotation," further enhances its 3D coverage. nih.govresearchgate.net The pyrrolidine nucleus is a common feature in numerous FDA-approved drugs and is a versatile building block in organic synthesis. nih.gov

The Morpholine Scaffold : Morpholine is a six-membered ring containing both a nitrogen and an oxygen atom. e3s-conferences.org It is considered a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacokinetic profile, such as aqueous solubility. nih.govresearchgate.net The morpholine moiety can participate in hydrogen bonding and can influence the orientation of a molecule within an enzyme's active site. mdpi.com

The Chiral Amine Linker : The "(R)-" designation in the compound's name indicates a specific, defined stereochemistry at the second position of the pyrrolidine ring, where the methylene-morpholine substituent is attached. This makes the compound a specific enantiomer. The linkage itself creates a chiral secondary amine within the pyrrolidine ring and a tertiary amine within the morpholine ring, providing sites for potential molecular interactions.

The combination of these two distinct heterocyclic systems results in a molecule with a unique topology, offering a blend of structural rigidity and flexibility that can be advantageous in the design of targeted therapeutic agents.

Historical Context of Morpholine and Pyrrolidine Scaffolds in Academic Synthesis

Both the morpholine and pyrrolidine ring systems have a long and rich history in organic and medicinal chemistry, serving as foundational components in the synthesis of countless compounds.

The parent compound, morpholine, became commercially available in the United States in 1935 and has since been widely used as a versatile secondary amine in industrial and laboratory synthesis. researchgate.net Its incorporation into medicinal chemistry has led to the development of molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgpharmjournal.ru Its value lies in its reliability as a building block and its favorable physicochemical properties. nih.govresearchgate.net

The pyrrolidine scaffold has an even deeper history, being a core component of the naturally occurring amino acid proline. This has made it a subject of intense study and a readily available chiral starting material for asymmetric synthesis for many decades. researchgate.net The great interest in this saturated heterocycle has spurred the development of numerous synthetic methods for its construction and functionalization. nih.gov Its prevalence in natural products and its proven success in approved pharmaceuticals have cemented its status as one of the most important and frequently used nitrogen heterocycles in drug design. nih.gov

The strategy of combining established pharmacophores and privileged structures like pyrrolidine and morpholine into a single molecule is a common approach in modern drug discovery, aiming to create novel chemical entities with enhanced or entirely new biological activities.

Data Tables

Table 1: Properties of Core Heterocyclic Scaffolds

| Feature | Pyrrolidine | Morpholine |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Heteroatoms | 1 (Nitrogen) | 2 (Nitrogen, Oxygen) |

| Key Structural Trait | Non-planar (Pseudorotation) | Chair conformation |

| Common Role in Med. Chem. | Versatile scaffold, chiral pool source | Improves pharmacokinetic properties |

| Prevalence | Found in 37 FDA-approved drugs (as of 2021) | Frequent pharmacophore in bioactive molecules |

Table 2: Significance of Structural Components in this compound

| Component | Chemical Classification | Significance in Research |

|---|---|---|

| (R)-Pyrrolidine | Chiral Saturated Heterocycle | Provides specific 3D structure, crucial for stereoselective biological interactions. |

| Morpholine | Saturated Heterocycle | Often enhances solubility and metabolic stability; acts as a key pharmacophore. |

| -CH2- linker | Methylene Bridge | Connects the two heterocyclic rings, providing rotational flexibility. |

| Dual Framework | Multi-heterocyclic system | Allows for exploration of diverse chemical space and potential interactions with multiple sites on a biological target. |

Structure

3D Structure

属性

IUPAC Name |

4-[[(2R)-pyrrolidin-2-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281167 | |

| Record name | 4-[(2R)-2-Pyrrolidinylmethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511295-99-1 | |

| Record name | 4-[(2R)-2-Pyrrolidinylmethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511295-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2R)-2-Pyrrolidinylmethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Stereochemical Research

Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is a critical quality control step in asymmetric synthesis, ensuring that the desired enantiomer is present in high purity. heraldopenaccess.us High-performance liquid chromatography and gas chromatography are primary methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for the accurate determination of enantiomeric excess. heraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyrrolidine-based structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. acs.orgderpharmachemica.com

In a typical application for separating enantiomers of 2-substituted pyrrolidines, a column like Lux Cellulose-2 or a similar CSP would be employed. acs.orgderpharmachemica.com The mobile phase, a mixture of a non-polar solvent (e.g., heptane (B126788) or hexane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the (R) and (S) enantiomers. nih.govmdpi.com Detection is commonly performed using a UV detector at a wavelength where the compound absorbs. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation of a 2-Substituted Pyrrolidine (B122466) Derivative

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, 250x4.6mm, 5µm) |

| Mobile Phase | Isocratic mixture (e.g., 90:10 Heptane:Isopropanol with 0.1% Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Related Morpholine (B109124) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for chiral analysis, particularly for volatile compounds. For non-volatile or highly polar molecules like morpholine and pyrrolidine derivatives, chemical derivatization is often necessary to increase volatility and improve chromatographic performance. jfda-online.comresearchgate.net

For chiral analysis of secondary amines, a common strategy involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com Alternatively, achiral derivatization can be used to improve volatility, followed by separation on a chiral GC column, such as one coated with a cyclodextrin-based stationary phase. gcms.czsigmaaldrich.com

For instance, a related secondary amine like proline can be derivatized with reagents such as heptafluorobutyl chloroformate, followed by amidation, to create a more volatile and less polar derivative suitable for GC analysis. nih.gov The separated enantiomers are then detected by a mass spectrometer, which provides both quantification and structural confirmation based on fragmentation patterns. nih.govresearchgate.net This approach is highly sensitive and can be applied to complex matrices. nih.gov

Table 2: Example of a Derivatization and GC-MS Protocol for Chiral Analysis of a Cyclic Secondary Amine

| Step | Description |

|---|---|

| Derivatization Reagent | Heptafluorobutyl chloroformate (HFCF) or Trifluoroacetic anhydride (B1165640) (TFAA) |

| Reaction | Acylation of the secondary amine to form a volatile derivative. |

| GC Column | Chiral stationary phase (e.g., Chirasil-L-Val) |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) in Electron Ionization (EI) mode |

| Quantification | Based on extracted ion chromatograms of characteristic fragment ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about atomic connectivity and spatial arrangement. researchgate.net

Advanced 1H-NMR and 13C-NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structure of "(R)-4-(Pyrrolidin-2-ylmethyl)morpholine". nih.govresearchgate.net The ¹H NMR spectrum gives information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.comlongdom.org

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the pyrrolidine and morpholine rings. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the pyrrolidinylmethyl and morpholine fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is vital for determining relative stereochemistry and conformational preferences. ipb.pt

Table 3: Predicted Chemical Shift Ranges for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Morpholine Ring (O-CH₂-CH₂-N) | 3.5 - 3.8 (O-CH₂) and 2.3 - 2.6 (N-CH₂) |

| Pyrrolidine Ring | 1.5 - 2.2 and 2.8 - 3.2 | |

| Methylene (B1212753) Bridge (-CH₂-) | 2.2 - 2.8 | |

| ¹³C | Morpholine Ring (O-CH₂) | 65 - 68 |

| Morpholine & Pyrrolidine (N-CH₂) | 45 - 55 | |

| Pyrrolidine Ring (-CH₂-CH₂) | 22 - 35 |

Note: These are general predicted ranges; actual values depend on the solvent and experimental conditions. nih.govipb.ptrsc.org

Saturation-Transfer Difference (STD) NMR Analysis in Ligand Interaction Studies

Saturation-Transfer Difference (STD) NMR is a ligand-observed NMR technique used to identify which parts of a small molecule are in close contact with a large protein receptor during a binding event. ichorlifesciences.comd-nb.info The experiment relies on the transfer of magnetization from the saturated protein to the bound ligand. springernature.com

In an STD NMR experiment, selective radiofrequency pulses are used to saturate a region of the spectrum where only protein signals appear. researchgate.net This saturation spreads throughout the protein via spin diffusion. d-nb.info If a ligand like "this compound" binds to the protein, it will also become saturated. When the ligand dissociates, it retains this "memory" of saturation, leading to a decrease in its signal intensity. springernature.com By subtracting a normal spectrum (off-resonance) from the saturated spectrum (on-resonance), a difference spectrum is generated that shows signals only from the protons of the binding ligand. researchgate.net

The intensity of the signals in the STD spectrum is proportional to how close each proton on the ligand is to the protein's surface. ichorlifesciences.com This allows for the mapping of the "binding epitope"—the specific part of the molecule that mediates the interaction. nih.govresearchgate.net For "this compound," an STD NMR study could reveal whether the morpholine ring, the pyrrolidine ring, or both are crucial for binding to a specific biological target, providing invaluable information for structure-activity relationship (SAR) studies. ceitec.eumdpi.comuea.ac.uknih.gov

Spectroscopic Analysis of Conformational Preferences

The three-dimensional shape, or conformation, of "this compound" significantly influences its physical properties and biological activity. The morpholine ring typically adopts a stable chair conformation. researchgate.netnih.gov However, the substituent on the nitrogen and the pyrrolidine ring's own puckering introduce additional conformational complexity.

Spectroscopic methods combined with computational analysis are used to determine the most stable conformers. emich.edumdpi.com

NMR Spectroscopy: As mentioned, 2D NOESY or ROESY experiments can detect through-space interactions between protons. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for defining the molecule's 3D structure in solution. ipb.pt

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Different conformers can give rise to distinct vibrational bands. researchgate.net By comparing experimental IR and Raman spectra with those calculated for different low-energy conformers (using methods like Density Functional Theory, DFT), it is possible to identify the predominant conformation in a given state (e.g., solid, liquid, or in solution). nih.govacs.org Recent studies on morpholine itself have used advanced techniques like IR resonant vacuum ultraviolet photoionization to precisely measure the energy difference between equatorial and axial conformers. nih.govacs.org

These analyses provide a detailed picture of the molecule's dynamic structure, which is essential for understanding its interactions with other molecules.

Computational and Theoretical Investigations of R 4 Pyrrolidin 2 Ylmethyl Morpholine

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, determining the geometries of transition states and intermediates, and calculating kinetic parameters.

In the context of pyrrolidine-containing compounds, DFT has been employed to study reaction pathways. For instance, theoretical studies on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide utilized DFT to identify transition states and intermediates, proposing a two-step reaction mechanism and confirming the rate-determining step. researchgate.net Such studies calculate activation energies for different potential pathways, revealing the most energetically favorable route. researchgate.net For a molecule like (R)-4-(Pyrrolidin-2-ylmethyl)morpholine, which can act as an organocatalyst, DFT calculations are crucial for understanding how it facilitates reactions such as aldol (B89426) or Michael additions. By modeling the interaction of the catalyst with reactants, researchers can map the entire energy profile of the catalytic cycle. These calculations can also determine structural parameters like bond angles and lengths for the molecule and its reaction intermediates, as has been done for other morpholine (B109124) derivatives. researchgate.net

Molecular Modeling and Conformational Analysis

The biological activity and catalytic efficiency of cyclic molecules are often dictated by their three-dimensional shape and conformational flexibility. The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various "pucker" conformations. nih.gov The two most predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers. nih.gov

The specific conformation adopted by the pyrrolidine ring can be controlled by the nature and stereochemistry of its substituents. nih.govnih.gov In this compound, the morpholinomethyl substituent at the C2 position significantly influences the ring's preferred pucker. Molecular modeling and conformational analysis can predict the most stable conformers and the energy barriers between them. Studies on substituted prolines have shown that electronegative substituents and sterically demanding groups can lock the ring into a specific conformation. nih.gov For example, a trans-4-tert-butyl group on a proline ring was found to strongly favor a pseudoequatorial orientation, leading to an endo pucker, contrary to the effect of electronegative substituents. nih.gov Understanding the conformational preferences of the pyrrolidine and morpholine rings in this compound is essential for explaining its stereoselectivity in catalysis and its binding affinity to biological targets.

| Factor | Influence on Ring Pucker | Example Substituent | Reference |

|---|---|---|---|

| Electronegativity (4-trans) | Favors exo puckering | 4(R)-hydroxy-L-proline | nih.gov |

| Electronegativity (4-cis) | Increases endo puckering | cis-4-fluoroproline | nih.govnih.gov |

| Steric Bulk (4-trans) | Favors pseudoequatorial orientation, causing endo puckering for L-prolines | trans-4-tert-butylproline | nih.gov |

| Steric Bulk (4-cis) | Favors pseudoequatorial orientation, causing exo puckering for L-prolines | cis-4-tert-butylproline | nih.gov |

Prediction of Stereochemical Outcomes in Asymmetric Reactions

This compound is a chiral molecule, making it a candidate for use as a catalyst in asymmetric synthesis, where the goal is to produce one enantiomer of a product in excess of the other. Computational methods have become increasingly reliable for predicting the stereoselectivity of such catalytic reactions. nih.gov

The approach involves modeling the transition states that lead to the different possible stereoisomers (e.g., R and S products). By calculating the relative energies of these competing transition states, chemists can predict which product will be favored. nih.gov The product formed via the lower-energy transition state will be the major product. The predicted enantiomeric excess (ee) can be estimated from the calculated energy difference (ΔΔG‡) between the transition states using the Boltzmann distribution. nih.gov While these calculations can sometimes overestimate the experimental ee, they are highly effective at correctly predicting the preferred stereochemical trend. nih.gov This predictive power is invaluable for the rational design of new catalysts, allowing for in silico screening before undertaking laborious and expensive experimental synthesis. nih.gov

Ligand-Target Interaction Modeling for Structural Elucidation

When a molecule like this compound is investigated for potential pharmaceutical applications, understanding its interaction with biological targets such as proteins or receptors is crucial. Ligand-target interaction modeling, often through molecular docking simulations, is used to predict the binding mode and affinity of a small molecule within the active site of a target protein.

This process helps in the structural elucidation of the protein-ligand complex, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Another related technique is the development of a pharmacophore, which is a 3D arrangement of essential features that a molecule must possess to bind to a specific target. nih.gov These models can be generated from known co-crystal structures or by using computational methods to probe the binding site. nih.gov For this compound, modeling its interaction with a target receptor could explain its biological activity and guide the design of more potent and selective analogues.

Investigation of Energetic Effects in Analogues

Computational chemistry allows for the systematic investigation of how structural modifications affect the stability and electronic properties of a molecule. By creating a series of virtual analogues of this compound, researchers can study the energetic effects of adding, removing, or changing functional groups.

For example, calculations can determine how substituting different groups on the pyrrolidine or morpholine rings alters the molecule's conformational energy, dipole moment, or the energies of its frontier molecular orbitals (HOMO and LUMO). This information is vital for structure-activity relationship (SAR) studies. In drug design, such studies are common; for instance, the synthesis of various enkephalin analogues with different linkers and functional groups was performed to find ligands with high binding affinities at opioid receptors. nih.gov Computational analysis of these analogues can rationalize observed trends in activity and predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery process.

Stereochemical Control and Asymmetric Induction in R 4 Pyrrolidin 2 Ylmethyl Morpholine Chemistry

Chiral Auxiliary Approaches Utilizing Pyrrolidine (B122466) and Morpholine (B109124) Moieties

The pyrrolidine ring is a privileged structural motif that has been extensively used not only in catalysis but also as a chiral auxiliary. rsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Pyrrolidine derivatives such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are classic examples of effective chiral auxiliaries. mayzem.com In these applications, the rigid five-membered ring structure and the defined stereocenter at the C2 position create a sterically biased environment that forces an incoming reagent to attack the substrate from a specific face, thereby inducing asymmetry.

While the morpholine moiety is less commonly employed as a primary chiral auxiliary compared to pyrrolidine, the synthesis of optically pure morpholine derivatives is well-established. banglajol.info The presence of the morpholine group in a molecule like (R)-4-(Pyrrolidin-2-ylmethyl)morpholine can serve several roles. It can influence the steric environment around the catalytic pyrrolidine nitrogen and participate in non-covalent interactions, such as hydrogen bonding, which can help to organize the transition state and enhance stereoselectivity. The combination of the rigid, stereochemically defined pyrrolidine ring and the potentially coordinating morpholine group provides a framework that could be exploited in designing new, bifunctional chiral auxiliaries.

Asymmetric Organocatalysis with this compound Analogues

Asymmetric organocatalysis has become the third pillar of asymmetric synthesis, alongside biocatalysis and metal-based catalysis. mdpi.comnih.gov Pyrrolidine-based catalysts are central to this field, operating primarily through two key activation modes: enamine catalysis and iminium activation. nih.govbeilstein-journals.org Analogues of this compound, featuring the critical secondary amine of the pyrrolidine ring, are prime candidates for mediating a wide range of enantioselective transformations.

Enamine catalysis involves the reversible reaction between a carbonyl compound (an aldehyde or ketone) and a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. acs.org This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product. The structure of the amine catalyst is crucial for both reactivity and the level of asymmetric induction.

The pyrrolidine ring is particularly effective in enamine catalysis because it forms enamines with carbonyl compounds much more readily than other cyclic amines like piperidine. acs.org The higher reactivity of pyrrolidine enamines is attributed to the increased p-character of the nitrogen lone pair in the five-membered ring, which enhances their nucleophilicity. frontiersin.org In contrast, the morpholine moiety is known to form less reactive enamines, a factor attributed to the electron-withdrawing effect of the oxygen atom and the pronounced pyramidalization of the nitrogen. frontiersin.org For a catalyst like this compound, the catalytic activity would stem from the pyrrolidine nitrogen, while the morpholine group would act as a bulky C2-substituent influencing the stereochemical environment.

Pyrrolidine-based catalysts have been successfully applied in numerous enamine-mediated reactions, including aldol (B89426) reactions, Michael additions, and α-functionalizations. nih.govscispace.com

Table 1: Relative Reactivity of Cyclic Amines in Enamine Formation

| Cyclic Amine | Ring Size | Relative Reactivity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyrrolidine | 5-membered | High | Higher p-character of N lone pair, planar ring | acs.org, frontiersin.org |

| Piperidine | 6-membered | Moderate | Lower p-character compared to pyrrolidine | acs.org |

Iminium activation is a complementary strategy in organocatalysis where the chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone. msu.edu This reaction forms a transient chiral iminium ion, which has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) than the parent carbonyl compound. nih.gov This activation makes the β-carbon more electrophilic and susceptible to attack by a nucleophile. The chiral catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to the other face and thus controlling the stereochemistry of the newly formed stereocenter. nih.gov

This activation mode is particularly powerful in cascade reactions, where multiple bonds are formed in a single, orchestrated sequence. Organocatalytic cascades often proceed through a sequence of iminium and enamine intermediates. For instance, a reaction might be initiated by an iminium-catalyzed conjugate addition, which then generates an enamine that can participate in a subsequent reaction. researchgate.net This iminium–enamine–iminium–enamine sequential activation allows for the rapid construction of complex polycyclic molecules from simple starting materials. researchgate.net The pyrrolidine moiety in catalysts is ideal for facilitating such cascades due to its ability to readily switch between both catalytic cycles.

Diastereoselective and Enantioselective Processes

The primary goal of using a chiral catalyst like an analogue of this compound is to achieve high levels of both diastereoselectivity and enantioselectivity. The substitution pattern on the pyrrolidine ring is critical for achieving this goal. Bulky substituents at the C2 position, such as the morpholinomethyl group, create a well-defined chiral pocket that dictates the orientation of the substrates in the transition state.

Numerous studies have demonstrated the efficacy of C2-substituted pyrrolidine catalysts in controlling stereoselectivity. For example, in the Michael addition of aldehydes to nitroolefins, diarylprolinol silyl (B83357) ethers, which are C2-substituted pyrrolidines, have proven to be extremely efficient organocatalysts. beilstein-journals.orgnih.gov These reactions often proceed with excellent diastereo- and enantioselectivities. nih.gov Similarly, one-pot cascade reactions combining organocatalysis and metal catalysis have been developed to produce highly enantioenriched pyrrolidine derivatives with excellent control over multiple stereocenters. acs.org For example, a nitro-Mannich/hydroamination cascade has been reported to yield trisubstituted pyrrolidines with diastereomeric ratios up to 85:15 and enantiomeric excesses up to 96%. acs.org

Multicomponent reactions catalyzed by Lewis acids have also been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity, constructing up to three contiguous stereocenters in a single operation. nih.gov

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions

| Catalyst Type | Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn/anti) | Reference |

|---|---|---|---|---|

| Pyrrolidine with C2 bulky group | 3-Phenylpropionaldehyde + trans-β-nitrostyrene | 78:22 | 68% / 63% | beilstein-journals.org |

| Prolinamide | Aldehyde + Nitroolefin | Good to Excellent | High | nih.gov |

| Diarylprolinol Silyl Ether | Aldehyde + Nitroolefin | High | Up to >99% | beilstein-journals.org |

Exocyclic Stereocontrol and Pseudorotational Influence of Pyrrolidine Ring

The conformational flexibility of the five-membered pyrrolidine ring plays a crucial role in its catalytic activity. Unlike rigid aromatic rings, the pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. This conformational flexibility is known as pseudorotation. rsc.org The energy barrier for this pseudorotation is relatively low, but substituents on the ring can create a significant preference for a specific conformation. rsc.org

A substituent at the C2 position, known as an exocyclic group, has a profound influence on this conformational equilibrium. The steric and electronic properties of the substituent dictate whether it preferentially occupies a pseudo-axial or pseudo-equatorial position. beilstein-journals.org This conformational bias is critical for stereocontrol because it locks the pyrrolidine ring into a preferred geometry, which in turn orients the exocyclic group in a specific region of space. For a catalyst like this compound, the bulky morpholinomethyl group would strongly influence the ring's pucker.

This fixed orientation of the exocyclic group is the basis for exocyclic stereocontrol. The substituent acts as a stereodirecting element, shielding one face of the reactive enamine or iminium ion intermediate formed with the pyrrolidine nitrogen. Consequently, the other substrate is forced to approach from the unshielded face, leading to a highly enantioselective transformation. The interplay between the inherent chirality of the ring, the conformational bias induced by the C2 substituent, and non-covalent interactions collectively establishes the precise three-dimensional environment necessary for high fidelity asymmetric induction.

Derivatization Strategies and Functionalization Research

Amine Acetylation for Analytical Purposes

The secondary amine of the pyrrolidine (B122466) ring is a prime target for acetylation, a common derivatization technique used to enhance a compound's suitability for analytical procedures like gas chromatography (GC) and mass spectrometry (MS). The addition of an acetyl group neutralizes the basicity of the amine, reduces its polarity, and can improve its thermal stability and volatility.

The standard procedure involves reacting (R)-4-(Pyrrolidin-2-ylmethyl)morpholine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to scavenge the acidic byproduct. This reaction yields N-acetyl-(R)-4-(pyrrolidin-2-ylmethyl)morpholine. This derivative typically exhibits a more stable and reproducible chromatographic profile, facilitating more accurate quantification and identification in complex matrices.

| Reagent | Product | Purpose of Derivatization |

| Acetic Anhydride | N-acetyl-(R)-4-(pyrrolidin-2-ylmethyl)morpholine | Increases volatility and thermal stability for GC analysis. |

| Acetyl Chloride | N-acetyl-(R)-4-(pyrrolidin-2-ylmethyl)morpholine | Reduces polarity, improving chromatographic peak shape. |

Formation of Stable Derivatives for Spectroscopic Analysis

To facilitate detailed spectroscopic studies, this compound can be converted into more complex and stable derivatives, particularly through coordination with metal ions. Both the pyrrolidine and morpholine (B109124) nitrogen atoms can act as ligands, forming stable coordination complexes with transition metals.

Research has shown that related amine ligands, including pyrrolidine and morpholine, can coordinate with metal centers like Cobalt(III) to form stable octahedral complexes. researchgate.net The formation of such a complex with this compound would serve as a stable derivative, significantly altering its spectroscopic properties. This change allows for more detailed analysis using techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the coordination of the amine nitrogen to the metal center typically shifts the C-N stretching frequency in the infrared (IR) spectrum and induces significant shifts in the ¹H and ¹³C NMR signals of the protons and carbons near the coordination site. researchgate.net The resulting metal complex often exhibits new electronic transitions in the UV-Vis spectrum, which are characteristic of the metal's d-orbital splitting in its new coordination environment. researchgate.net

| Spectroscopic Method | Observation upon Complex Formation | Rationale |

| UV-Vis | Appearance of new absorption bands. | d-d electronic transitions of the metal center. researchgate.net |

| Infrared (IR) | Shift in C-N and N-H stretching frequencies. | Coordination of nitrogen atoms to the metal alters bond strengths. researchgate.net |

| NMR (¹H, ¹³C) | Significant chemical shifts for nuclei near coordination sites. | The electron-withdrawing effect of the metal center deshields adjacent nuclei. researchgate.net |

Introduction of Diverse Substituents for Structural Probes

The functionalization of this compound by introducing diverse substituents is a key strategy for developing molecular probes. These probes can be used to investigate biological systems or to study molecular interactions. The nucleophilic secondary amine of the pyrrolidine ring is the most common site for these modifications.

By reacting the parent compound with various electrophilic reagents, a wide range of functional groups can be introduced. For example:

Fluorophores : Attaching a fluorescent tag, such as a dansyl group (via dansyl chloride) or a nitrobenzofurazan (NBD) group (via NBD chloride), creates a fluorescent probe. These derivatives allow for the visualization and tracking of the molecule's localization within biological systems using fluorescence microscopy.

Bioconjugation Tags : Groups like biotin (B1667282) can be introduced through acylation with an activated biotin ester. This allows the resulting molecule to bind strongly to avidin (B1170675) or streptavidin, enabling its use in affinity-based purification or detection assays.

Photoaffinity Labels : Introduction of photoreactive groups, such as an azido- or benzophenone-containing moiety, allows for the creation of probes that can be used to covalently label binding partners upon photoactivation.

These strategies transform the core structure into tailored tools for chemical biology and medicinal chemistry research.

Functionalization of the Heterocyclic Nitrogen Atoms

The presence of two distinct nitrogen atoms—a secondary amine in the pyrrolidine ring and a tertiary amine in the morpholine ring—allows for selective or differential functionalization.

Pyrrolidine Nitrogen (Secondary Amine): The secondary amine is nucleophilic and readily undergoes a variety of chemical transformations. nih.gov Its reactivity is the cornerstone of most derivatization strategies for this compound.

N-Alkylation : This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine). mdpi.comresearchgate.net This introduces an alkyl group onto the pyrrolidine nitrogen, modifying the steric and electronic properties of the molecule.

N-Acylation : Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a stable amide. This is often used to install various functional moieties or to protect the amine.

N-Arylation : The introduction of an aryl group, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can be used to synthesize derivatives with extended aromatic systems.

Morpholine Nitrogen (Tertiary Amine): The tertiary amine of the morpholine ring is generally less reactive towards substitution but can undergo other transformations.

Quaternization : The lone pair of electrons on the morpholine nitrogen can attack highly reactive alkylating agents, such as methyl iodide or methyl triflate, to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, drastically increasing the molecule's polarity and water solubility.

N-Oxide Formation : Oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) converts the tertiary amine into a morpholine N-oxide. This changes the dipole moment and hydrogen bonding capabilities of the molecule.

| Nitrogen Atom | Reaction Type | Typical Reagents | Product Class |

| Pyrrolidine (Secondary) | N-Alkylation | Alkyl Halide, K₂CO₃ | Tertiary Amine |

| N-Acylation | Acyl Chloride, Et₃N | Amide | |

| N-Arylation | Aryl Halide, Pd Catalyst, Base | N-Aryl Pyrrolidine | |

| Morpholine (Tertiary) | Quaternization | Methyl Iodide | Quaternary Ammonium Salt |

| Oxidation | H₂O₂, m-CPBA | N-Oxide |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound in Specified Catalytic Applications

The pyrrolidine motif is a well-established privileged scaffold in asymmetric catalysis, forming the core of highly successful organocatalysts like proline and its derivatives. beilstein-journals.orgnih.gov These catalysts are known to operate via enamine or iminium ion intermediates, effectively facilitating a wide range of asymmetric transformations. nih.govnih.gov Similarly, the morpholine moiety has been explored in organocatalysis, although it is generally considered less reactive than pyrrolidine due to the electronic effects of the oxygen atom. nih.govnih.gov The combination of these two rings in this compound presents an interesting structural architecture for a chiral catalyst.

However, a detailed exploration of its role as a ligand for transition metals such as ruthenium, palladium, and gold in the specified asymmetric reactions is not found in the surveyed literature. While research into chiral ligands for these metals is extensive, the focus has been on other structural classes of ligands. nih.govnih.govrsc.org Likewise, in the field of organocatalysis, while numerous proline and pyrrolidine derivatives have been synthesized and successfully applied in Michael additions and aldol (B89426) reactions, specific studies detailing the performance of this compound are absent. beilstein-journals.orgrsc.orgresearchgate.net

Consequently, a detailed, evidence-based article structured around the specific applications requested cannot be generated at this time due to the lack of primary research data. The scientific community has yet to publish findings on this compound in the contexts of:

Applications in Asymmetric Catalysis and Chiral Ligand Design

(R)-4-(Pyrrolidin-2-ylmethyl)morpholine as an Organocatalyst

Aldol (B89426) Reactionsas an organocatalyst

Further experimental research is required to elucidate the potential of this compound in these important areas of asymmetric catalysis. Without such studies, any discussion would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition for constructing six-membered rings, has been a significant area for the application of asymmetric organocatalysis. nih.govnih.gov Chiral secondary amines derived from pyrrolidine (B122466), such as derivatives of proline and diarylprolinol silyl (B83357) ethers, are well-established catalysts for activating α,β-unsaturated aldehydes and ketones toward enantioselective cycloadditions via the formation of chiral iminium ions. mdpi.com While direct applications of this compound in Diels-Alder reactions are not extensively documented in dedicated studies, its structural motifs suggest potential utility based on the principles of enamine and iminium ion catalysis.

The core (R)-pyrrolidine unit provides the essential chiral environment to induce stereoselectivity. However, the presence of the morpholine (B109124) ring introduces specific electronic properties that differentiate it from more common catalysts. The oxygen atom in the morpholine ring is electron-withdrawing, which can decrease the nucleophilicity of the nitrogen atom. nih.govfrontiersin.org In the context of an iminium-catalyzed Diels-Alder reaction, the electronic nature of the catalyst influences the energy of the LUMO of the activated dienophile. While this modulation could affect reactivity, the fundamental mechanism of facial shielding by the catalyst's chiral scaffold would remain the primary mode of enantiomeric control.

Challenges in organocatalytic Diels-Alder reactions involving heterocyclic dienes like furans, such as issues with reaction reversibility and low selectivity, have been addressed through the development of novel cascade strategies. escholarship.org Catalysts that can effectively control the transition state geometry are crucial. The steric bulk and conformational rigidity of a ligand derived from this compound could potentially offer a distinct stereochemical environment compared to simpler proline amides or prolinol ethers, although this remains an area for further exploration.

Other Conjugate Additions and Alkylations

The this compound scaffold is highly relevant to the field of organocatalytic conjugate additions, particularly the Michael addition, through enamine catalysis. nih.gov Pyrrolidine-based catalysts are renowned for their ability to catalyze the addition of nucleophiles like aldehydes and ketones to nitroolefins, enones, and other Michael acceptors with high stereocontrol. nih.gov

The primary mechanism involves the formation of a chiral enamine intermediate between the catalyst's secondary amine and a donor aldehyde or ketone. The nucleophilicity of this enamine is critical for reaction efficiency. Studies comparing enamines derived from pyrrolidine, piperidine, and morpholine have shown that morpholine-based enamines are generally less reactive. nih.govfrontiersin.org This reduced reactivity is attributed to two main factors: the electron-withdrawing inductive effect of the oxygen atom, which reduces the electron density on the nitrogen, and a more pronounced pyramidalization at the nitrogen atom, which hinders optimal p-orbital overlap with the enamine double bond. nih.govfrontiersin.org

Despite this inherent lower reactivity, the structural framework can be optimized to achieve high efficiency and selectivity. For instance, in the conjugate addition of aldehydes to nitroolefins, catalysts incorporating a morpholine ring have been successfully employed, demonstrating that the stereochemical control imparted by the chiral backbone can overcome the reduced nucleophilicity. nih.gov High diastereo- and enantioselectivities are often achieved by effectively shielding one face of the enamine, directing the electrophile to the opposite face. nih.gov

Below is a table showing representative results for the Michael addition of propanal to β-nitrostyrene using related chiral pyrrolidine-based organocatalysts to illustrate typical performance.

| Catalyst Structure | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|---|---|

| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 24 | 98 | 95:5 | 99 |

| (S)-Proline | 20 | DMSO | 96 | 92 | 93:7 | 97 |

| (S)-4-Hydroxyprolinamide derivative | 10 | CH2Cl2 | 48 | 95 | 90:10 | 98 |

In the area of asymmetric alkylations, chiral pyrrolidine derivatives are used to create a stereochemically defined environment for the deprotonation and subsequent alkylation of carbonyl compounds. The stereoselective alkylation of a chiral pyrrolidin-2-one, for example, proceeds with high diastereoselection due to the steric hindrance imposed by substituents on the pyrrolidine ring, which directs the approach of the electrophile. researchgate.net Ligands based on this compound could similarly be employed in metal-catalyzed asymmetric alkylations, where the two nitrogen atoms could chelate to a metal center and the chiral pyrrolidine backbone would control the stereochemical outcome.

Modulating Catalyst Reactivity and Selectivity

The structure of this compound offers several avenues for modulating catalyst reactivity and selectivity in asymmetric transformations. The two key components—the pyrrolidine ring and the morpholine moiety—exert distinct and tunable influences.

The Pyrrolidine Core : The (R)-pyrrolidine unit is the primary source of chirality and stereochemical control. Its rigid, five-membered ring structure restricts conformational freedom, allowing for the creation of a well-defined chiral pocket around the active site. nih.govnih.gov The stereochemistry at the C-2 position is fundamental in dictating the facial selectivity in both enamine and iminium ion-mediated reactions. mdpi.com Modifications to the pyrrolidine ring, such as substitution at the C-4 position, can further refine the catalyst's steric and electronic properties, influencing the diastereoselectivity of the reaction. nih.govnih.gov For example, the trans-4-hydroxyl group in certain prolinamides has been shown to positively influence enantioselectivity through the formation of hydrogen-bonding networks. nih.gov

By modifying these two components, a chemist can fine-tune the catalyst's performance. For example, replacing the morpholine with a thiomorpholine (B91149) could alter the electronic properties and coordination ability. Similarly, adding substituents to the pyrrolidine ring could enhance steric shielding and introduce secondary interactions, such as hydrogen bonding, to better organize the transition state. nih.gov

Design Principles for Chiral Pincer Ligands Incorporating the Core Structure

Pincer complexes, which feature rigid, tridentate ligands that bind to a metal center in a meridional fashion, are known for their high stability and catalytic activity. nih.govrsc.org The design of chiral pincer ligands is a prominent strategy for achieving high enantioselectivity in a variety of metal-catalyzed reactions. rsc.orgnih.gov The this compound structure provides a valuable chiral backbone for the construction of novel NCN-type pincer ligands.

The key design principles for incorporating this core structure into a pincer ligand include:

Scaffold and Donor Atoms : The pyrrolidin-2-ylmethyl)morpholine unit can serve as the chiral N,N-donor portion of the ligand. To complete the tridentate pincer structure, this diamine fragment would be linked to a central aryl ring, which provides the third coordinating atom—a carbanion (C). A common synthetic approach involves the reaction of the chiral diamine with a di-halogenated aromatic compound, followed by metallation. nih.gov The two nitrogen atoms would occupy the flanking positions of the pincer, creating an NCN-type ligand.

Introduction of Chirality : The chirality originates from the C-2 position of the pyrrolidine ring. This stereocenter is positioned close to the metal center, allowing for effective transfer of stereochemical information during the catalytic cycle. The rigidity of the pyrrolidine ring helps to maintain a defined conformation, which is crucial for high enantioselectivity. nih.gov

Tunability : The pincer framework is highly modular. The central aromatic ring can be modified with various substituents to tune the electronic properties (e.g., electron-donating or -withdrawing groups) of the ligand and, consequently, the reactivity of the metal center. nih.gov The steric environment can also be adjusted by altering the substituents on the aryl backbone or on the pyrrolidine ring itself.

Stability : One of the defining features of pincer complexes is their high thermal stability, which arises from the chelate effect of the tridentate ligand. rsc.org This stability is advantageous for catalysts that need to operate under harsh conditions and can lead to longer catalyst lifetimes.

A hypothetical design for a palladium NCN pincer complex is shown below, illustrating how the this compound core could be integrated. Such a complex could be applied in asymmetric reactions like Michael additions, aldol reactions, or allylic alkylations. rsc.org

Role As a Chiral Scaffold in Complex Molecular Architecture

Synthesis of Enantiopure Building Blocks

The utility of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine as a chiral scaffold begins with its own efficient and stereocontrolled synthesis. The most common strategies start from the readily available chiral pool starting material, (R)-proline. A typical synthetic pathway involves the reduction of the carboxylic acid of N-protected (R)-proline to the corresponding alcohol, (R)-prolinol. The resulting hydroxyl group is then converted into a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution by morpholine (B109124).

Alternatively, (R)-prolinol can be oxidized to the corresponding aldehyde, (R)-pyrrolidine-2-carbaldehyde. This aldehyde can then undergo reductive amination with morpholine to yield the target compound. This method is often favored due to its operational simplicity and the mild conditions typically employed, which minimize the risk of racemization. The enantiopurity of the final building block is crucial, as it serves as the foundation for introducing chirality into larger, more complex molecules. The presence of both a secondary amine in the pyrrolidine (B122466) ring (which can be protected or further functionalized) and a tertiary amine in the morpholine ring provides two distinct points for modification, allowing for the synthesis of a diverse library of enantiopure building blocks derived from this primary scaffold.

| Starting Material | Key Transformation | Reagents | Product |

| (R)-Prolinol | Tosylation & Nucleophilic Substitution | 1. TsCl, Pyridine (B92270); 2. Morpholine, Base | This compound |

| (R)-Prolinol | Oxidation & Reductive Amination | 1. PCC or Swern Oxidation; 2. Morpholine, NaBH(OAc)₃ | This compound |

Integration into Polycyclic Heterocyclic Cores

The bifunctional nature of this compound makes it an excellent candidate for the construction of intricate polycyclic heterocyclic cores. The defined stereochemistry at the C2 position of the pyrrolidine ring allows for diastereoselective cyclization reactions, enabling the formation of fused or bridged ring systems with high levels of stereocontrol.

For instance, the pyrrolidine nitrogen can act as a nucleophile in intramolecular reactions, such as Mannich or Pictet-Spengler type cyclizations, to form a new ring fused to the pyrrolidine. The morpholine moiety, while generally less reactive as a nucleophile, can act as an internal base or be quaternized to influence the reactivity of other parts of the molecule. Furthermore, derivatives of the scaffold, where either the pyrrolidine or morpholine ring is part of a larger reacting system, can be designed to undergo cascade or domino reactions, rapidly assembling complex polycyclic architectures from simpler acyclic precursors. The rigid, chiral pyrrolidine unit effectively translates its stereochemical information to newly formed stereocenters during the cyclization process, making it a powerful tool for asymmetric synthesis.

Construction of Stereodefined Molecular Frameworks for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the three-dimensional shape of a molecule is paramount to its biological activity. The this compound scaffold provides a robust framework for conducting detailed Structure-Activity Relationship (SAR) studies. nih.govresearchgate.netresearchgate.net The pyrrolidine ring, being a saturated heterocycle, offers a non-planar structure that can effectively present substituents in well-defined spatial orientations for optimal interaction with biological targets like enzymes and receptors. nih.gov The fixed (R)-stereochemistry at the point of attachment of the morpholinomethyl group is a critical feature, as enantiomers of a drug often exhibit significantly different potencies and pharmacological profiles. nih.gov

| Moiety | Contribution to SAR | Potential Modifications |

| (R)-Pyrrolidine | Provides a rigid, chiral scaffold for precise spatial orientation of substituents. The stereocenter is crucial for enantioselective recognition by biological targets. | Introduction of substituents at positions 3, 4, and 5. N-alkylation or N-acylation of the pyrrolidine nitrogen. |

| Morpholine | Enhances pharmacokinetic properties such as solubility and metabolic stability. Can participate in hydrogen bonding. | Replacement with other heterocycles (e.g., piperidine, thiomorpholine) to probe the effect of basicity and lipophilicity. |

| Methylene (B1212753) Linker | Provides conformational flexibility and spacing between the two heterocyclic rings. | Lengthening or shortening the alkyl chain. Introduction of rigidity through double bonds or cyclopropane (B1198618) rings. |

Applications in Total Synthesis of Chiral Natural Products

The enantiopure nature of this compound makes it a valuable asset in the total synthesis of chiral natural products, particularly alkaloids and other nitrogen-containing compounds. pharmabiz.com It can be utilized in several ways: as a chiral auxiliary, a chiral ligand, or as a structural component that is incorporated into the final target molecule.

When used as a chiral auxiliary, the scaffold can be temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. The pyrrolidine portion, derived from proline, has a rich history of being used in this context.

Mechanistic Studies of Reactions Involving R 4 Pyrrolidin 2 Ylmethyl Morpholine

Elucidation of Reaction Pathways for Synthesis

The synthesis of (R)-4-(pyrrolidin-2-ylmethyl)morpholine typically originates from the readily available chiral pool starting material, (R)-proline. The reaction pathways are designed to preserve the stereochemical integrity of the chiral center. A common and efficient strategy involves a two-step sequence: reduction of the carboxylic acid followed by nucleophilic substitution.

Alternative synthetic routes may involve the direct reductive amination of a suitable aldehyde with morpholine (B109124), though controlling the stereochemistry can be more challenging. The multi-step synthesis from proline derivatives remains the most prevalent and stereocontrolled method. mdpi.com

| Step | Transformation | Typical Reagents and Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Protection of Pyrrolidine (B122466) Nitrogen | Boc₂O, Et₃N, DCM | (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| 2 | Reduction of Carboxylic Acid | LiAlH₄ or BH₃·THF in THF, 0 °C to reflux | (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| 3 | Activation of Hydroxyl Group | TsCl, pyridine (B92270) or MsCl, Et₃N in DCM | (R)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate |

| 4 | Nucleophilic Substitution | Morpholine, K₂CO₃, in CH₃CN, reflux | (R)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate |

| 5 | Deprotection | TFA or HCl in Dioxane/DCM | This compound |

Investigation of Intermediates and Transition States

In organocatalysis, this compound typically activates carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The pyrrolidine nitrogen is responsible for this activation, a well-established mechanism for proline-derived catalysts. frontiersin.org

For instance, in a Michael addition of an aldehyde to a nitroolefin, the catalytic cycle begins with the rapid and reversible formation of an enamine intermediate between the aldehyde and the secondary amine of the catalyst's pyrrolidine ring. frontiersin.org This enamine is the key nucleophilic species that attacks the electrophilic nitroolefin.

Computational and experimental studies on similar systems have shown that the subsequent carbon-carbon bond-forming step proceeds through a highly organized, stereocontrolling transition state. frontiersin.org The geometry of this transition state is influenced by the steric bulk and electronic properties of both the catalyst and the substrates. The morpholinomethyl substituent plays a critical role in defining the architecture of this transition state, effectively shielding one face of the enamine. Intrinsic reaction coordinate (IRC) calculations on analogous systems confirm that the transition state directly connects the enamine-nitroolefin complex to the resulting intermediate. frontiersin.org

| Species | Description | Role in Catalytic Cycle |

|---|---|---|

| Enamine Intermediate | Formed from the condensation of the catalyst's pyrrolidine nitrogen and the aldehyde substrate. | The active nucleophile that attacks the electrophile (e.g., nitroolefin). Its formation increases the HOMO energy of the aldehyde. |

| Stereodetermining Transition State (TS) | A highly organized assembly of the enamine and the electrophile at the point of C-C bond formation. | Determines the stereochemical outcome of the reaction. Its energy and geometry are influenced by steric and electronic factors of the catalyst. |

| Iminium Ion Intermediate | Formed after the C-C bond formation, prior to hydrolysis. | A transient species that is hydrolyzed to release the product and regenerate the catalyst. |

Stereochemical Models for Asymmetric Induction

The high degree of stereocontrol exerted by this compound is explained by stereochemical models that focus on the steric environment of the enamine intermediate. The chiral (R)-pyrrolidine core, appended with a bulky morpholinomethyl group at the C-2 position, creates a well-defined chiral pocket.

According to the widely accepted model for proline-type catalysis, the enamine intermediate preferentially adopts a conformation that minimizes steric interactions. nih.gov The large morpholinomethyl substituent effectively blocks one of the two diastereotopic faces of the enamine. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of one enantiomer in preference to the other. nih.gov The rigidity of the five-membered pyrrolidine ring is crucial for maintaining this defined conformational preference, which translates into high enantioselectivity. frontiersin.org In catalysts with multiple stereocenters, the configuration of the prolyl unit has been shown to be the dominant factor in determining the direction of asymmetric induction. mdpi.com

This model highlights the importance of the C-2 substituent as a "stereochemical directing group." The size and conformation of this group are paramount in creating an effective steric shield, and the morpholine moiety provides significant bulk to fulfill this role effectively.

Role of Non-Covalent Interactions in Catalysis and Selectivity

The stereoselectivity of many organocatalytic reactions is ultimately determined by the balance of favorable and unfavorable non-covalent interactions in the stereocontrolling transition state. nih.gov In the case of this compound, several potential NCIs can be identified:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. It may interact with an acidic proton from a co-catalyst or from the substrate itself, helping to orient the reactants within the transition state assembly. Similarly, if the substrate contains hydrogen bond donors, they can interact with the catalyst's nitrogen or oxygen atoms.

CH/π Interactions: If the substrate contains aromatic rings, weak attractive interactions between C-H bonds on the catalyst's backbone and the π-system of the substrate can occur. nih.gov These interactions can provide additional stabilization to the preferred transition state geometry.

The cumulative effect of these subtle but significant interactions is a lower energy barrier for the formation of the major enantiomer, leading to high levels of asymmetric induction. The accurate computational modeling of these dispersion effects is challenging but essential for a complete understanding of the catalytic mechanism. researchgate.net

| Type of Interaction | Potential Locus on Catalyst | Proposed Effect |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Morpholine Oxygen Atom, Pyrrolidine Nitrogen | Orients acidic substrates or co-catalysts, rigidifying the transition state. |

| Steric Repulsion | Morpholinomethyl Substituent | Blocks one face of the enamine intermediate, directing the electrophile's attack. |

| CH/π Interactions | Alkyl C-H bonds of the pyrrolidine and morpholine rings | Stabilizes the transition state when interacting with aromatic substrates. nih.gov |

| Van der Waals / Dispersion Forces | Entire catalyst backbone | Contribute to the overall stability of the compact transition state complex. nih.gov |

Future Directions in R 4 Pyrrolidin 2 Ylmethyl Morpholine Research

Exploration of Novel Synthetic Pathways

The development of efficient, stereoselective, and sustainable methods for the synthesis of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine is paramount for its widespread application. Current approaches often rely on multi-step sequences starting from commercially available chiral precursors like (S)-proline or its derivatives. mdpi.com Future research should focus on developing more streamlined and innovative synthetic strategies.

Key areas for exploration include:

Convergent Synthesis: Designing synthetic routes where the pyrrolidine (B122466) and morpholine (B109124) fragments are prepared separately and then coupled in a late-stage, high-yield reaction. This approach could offer greater flexibility for creating a library of analogues with diverse substitutions on either ring.

Catalytic Asymmetric Synthesis: Developing methods that construct the chiral pyrrolidine ring from achiral precursors using a catalytic amount of a chiral agent. This would be a more atom-economical approach than relying on the chiral pool.

| Synthetic Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Modified Chiral Pool Synthesis | Multi-step synthesis starting from (S)-proline, involving reduction and subsequent N-alkylation with a morpholine-containing electrophile. | High enantiopurity, reliable and well-understood reactions. | Potentially long synthetic sequence, moderate overall yields, reliance on stoichiometric reagents. |

| Convergent Synthesis | Late-stage coupling of a pre-formed chiral pyrrolidine unit and a morpholine unit. | High efficiency, modularity for analogue synthesis. | Identifying a robust and high-yielding coupling reaction. |

| Green Chemistry Methods (e.g., MAOS) | Utilizing microwave irradiation or one-pot procedures to accelerate reactions and reduce waste. nih.gov | Reduced reaction times, lower energy consumption, improved yields, less solvent waste. | Optimization of reaction conditions for specific steps. |

| Catalytic Asymmetric Synthesis | Constructing the chiral center from achiral starting materials using a chiral catalyst. | High atom economy, potential for large-scale production. | Development of a highly selective and active catalyst system. |

Development of Advanced Chiral Catalytic Systems

The structure of this compound is highly suggestive of its potential as an organocatalyst. The pyrrolidine moiety is a cornerstone of enamine and iminium ion catalysis, while the morpholine group can influence the catalyst's steric environment, solubility, and electronic properties. nih.gov Future research should be directed at harnessing these features to create next-generation catalytic systems.

It has been noted that simple morpholine-based enamines exhibit lower reactivity compared to their pyrrolidine counterparts due to the electronic effect of the oxygen atom and the ring conformation. nih.gov The hybrid structure of this compound offers a unique opportunity to study and exploit the interplay between these two rings. The pyrrolidine nitrogen can act as the primary catalytic center, while the morpholine nitrogen's basicity and steric bulk can be fine-tuned to modulate reactivity and stereoselectivity.

Future research directions include:

Application in Asymmetric Reactions: Systematically evaluating the compound as a catalyst in a broad range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, Mannich reactions, and [4+2] cycloadditions. oaepublish.comresearchgate.net

Development of Derivatives: Synthesizing a library of derivatives by modifying the morpholine or pyrrolidine rings. For instance, introducing bulky substituents could create a more defined chiral pocket, leading to higher enantioselectivity.

Bifunctional Catalysis: Exploring the potential for the catalyst to act in a bifunctional manner, where one nitrogen atom forms an enamine while the other interacts with the substrate or a co-catalyst through hydrogen bonding or acid-base interactions.

| Reaction Type | Catalytic Cycle | Potential Role of the Scaffold | Desired Outcome |

|---|---|---|---|

| Michael Addition | Enamine | The pyrrolidine nitrogen forms a nucleophilic enamine; the morpholine moiety influences the steric approach of the electrophile. researchgate.net | High yield and enantioselectivity in the formation of 1,5-dicarbonyl compounds. |

| Aldol Reaction | Enamine | Forms a chiral enamine to control the facial selectivity of the reaction with an aldehyde. | Enantio- and diastereoselective synthesis of β-hydroxy ketones. |

| [4+2] Cycloaddition | Iminium | Activates α,β-unsaturated aldehydes or ketones toward reaction with a diene via iminium ion formation. | Controlled synthesis of chiral six-membered rings. |

| Mannich Reaction | Enamine | Catalyzes the addition of a ketone to an imine, controlling the stereochemistry of the resulting β-amino carbonyl compound. | High diastereo- and enantioselectivity. |

Integration into Advanced Materials and Supramolecular Structures

Beyond its use as a standalone catalyst, this compound is a prime candidate for integration into more complex molecular architectures, such as advanced materials and supramolecular assemblies. Its chirality, rigidity, and two distinct nitrogen atoms make it an attractive building block, or "chiral synthon."

Future research avenues in this area include:

Chiral Polymers and Dendrimers: Using the molecule as a monomer or a core unit to synthesize chiral polymers or dendrimers. These materials could have applications in chiral chromatography, enantioselective sensing, or as recyclable macromolecular catalysts.

Metal-Organic Frameworks (MOFs): Employing the compound as a chiral organic linker to construct homochiral MOFs. The two nitrogen atoms can serve as coordination sites for metal ions, and the resulting porous materials could be used for enantioselective separations, gas storage, or heterogeneous asymmetric catalysis.

Supramolecular Gels and Liquid Crystals: Investigating the ability of the molecule and its derivatives to self-assemble into higher-order structures like chiral gels or liquid crystals. Such materials are of interest for their unique optical properties and potential use in display technologies or as smart materials.

| Material Type | Role of this compound | Hypothetical Application |

|---|---|---|

| Chiral Stationary Phases (CSPs) | Covalently bonded to a solid support (e.g., silica (B1680970) gel). | Enantioselective separation of racemic mixtures in high-performance liquid chromatography (HPLC). |

| Metal-Organic Frameworks (MOFs) | Acts as a chiral organic linker connecting metal nodes. | Heterogeneous asymmetric catalysis, enantioselective gas separation. |

| Chiral Dendrimers | Used as a branching chiral core or repeating unit. | Recyclable catalysts with a defined microenvironment, drug delivery systems. |

| Supramolecular Gels | Acts as a low molecular weight gelator, forming chiral fibrous networks through self-assembly. | Chiral sensing, templates for asymmetric synthesis. |

Interdisciplinary Research with Structural Biology and Chemical Biology

The pyrrolidine and morpholine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net The unique three-dimensional arrangement of this compound makes it an attractive scaffold for the design of novel bioactive compounds and chemical probes to investigate biological systems.

Future interdisciplinary research should focus on:

Scaffold for Drug Discovery: Using the compound as a starting point to design and synthesize novel ligands for biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The defined stereochemistry and the presence of two basic nitrogen atoms provide clear vectors for chemical modification to optimize binding affinity and selectivity.

Probes for Molecular Recognition: Developing derivatives that can be used to study biological recognition events. For example, attaching a fluorescent tag could allow for the visualization of binding to a target protein within a cell.

Computational and Structural Studies: Employing molecular docking and dynamics simulations to predict how the molecule might interact with the active sites of specific enzymes or receptors. Co-crystallization of the molecule or its derivatives with target proteins would provide invaluable atomic-level insights into its binding mode, guiding future structure-based drug design efforts.

| Research Area | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Medicinal Chemistry | Develop novel therapeutic agents. | Synthesis of a focused library of derivatives and screening against biological targets. | Identification of new lead compounds for diseases. |

| Chemical Biology | Create chemical tools to probe biological function. | Synthesis of fluorescently or isotopically labeled analogues. | Probes for imaging protein localization or quantifying ligand-receptor interactions. |

| Structural Biology | Understand the molecular basis of binding interactions. | X-ray co-crystallography of the compound with a target protein. | High-resolution structural data to guide rational drug design. |

| Computational Chemistry | Predict and rationalize biological activity and catalytic performance. | Molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations. | In silico models that accelerate the discovery and optimization process. |

常见问题

Q. What analytical techniques are recommended for confirming the structure and purity of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine in synthetic chemistry?